5-HT1A Receptor Inhibition: Divergent Pharmacology vs. 7-Hydroxyindole
1-Methyl-1H-indol-7-ol inhibits forskolin-stimulated adenylate cyclase activity coupled to the human 5-HT1A receptor in HeLa cells, with a reported IC50 range of 110–250 nM [1]. In contrast, 7-hydroxyindole (lacking N-methylation) is documented as a 5-HT2A receptor agonist and dopamine D2 receptor antagonist, with no reported activity at 5-HT1A . This functional divergence underscores the critical role of N-methyl substitution in directing receptor subtype selectivity within the indole scaffold.
| Evidence Dimension | 5-HT1A receptor functional inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 110–250 nM |
| Comparator Or Baseline | 7-Hydroxyindole: No 5-HT1A inhibition reported; acts as 5-HT2A agonist |
| Quantified Difference | Qualitative selectivity shift from 5-HT2A agonism to 5-HT1A inhibition |
| Conditions | Human 5-HT1A receptor expressed in HeLa cells; adenylate cyclase activity measured via forskolin stimulation |
Why This Matters
This differential receptor pharmacology enables target-specific selection of 1-Methyl-1H-indol-7-ol for 5-HT1A-focused assays, avoiding off-target 5-HT2A or D2 engagement associated with 7-hydroxyindole.
- [1] ChEMBL. Assay CHEMBL198198: Inhibition of forskolin-stimulated adenylate cyclase activity coupled to human 5-HT1A receptor in HeLa cells. ChEMBL Database. https://www.ebi.ac.uk/chembl/ (accessed 2026-04-23). View Source
